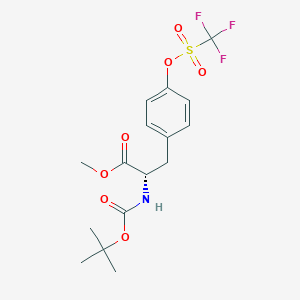

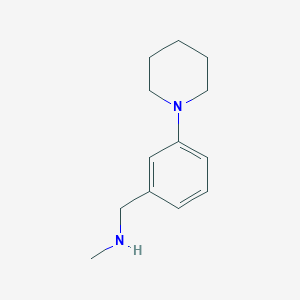

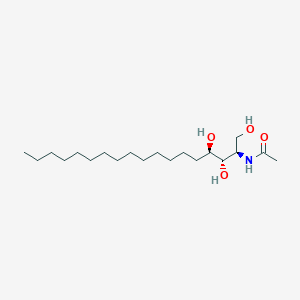

N-methyl-N-(3-piperidin-1-ylbenzyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

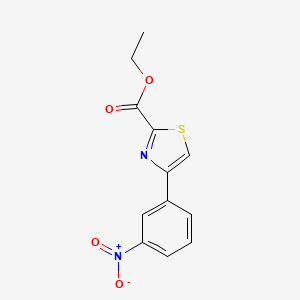

N-methyl-N-(3-piperidin-1-ylbenzyl)amine, also known as MPBA, is a chemical compound that has been widely used in scientific research. This compound is a tertiary amine that is commonly used as a ligand in metal-catalyzed reactions. It has also been used in the synthesis of various organic compounds.

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

N-methyl-N-(3-piperidin-1-ylbenzyl)amine is involved in chemical synthesis processes, particularly in the hydroaminoalkylation reactions catalyzed by tantalum. This process is significant for the synthesis of α- and β-substituted N-heterocycles, such as piperidine, piperazine, and azepane. The reaction showcases excellent regio- and diastereoselectivity, contributing to the efficient creation of complex molecules that are valuable in various chemical research and development domains (Payne et al., 2013).

Pharmacological Research

The compound has been identified as a key intermediate in the synthesis of several pharmacologically relevant molecules. For instance, it serves as an intermediate in the development of growth hormone secretagogues, highlighting its role in creating compounds with potential therapeutic applications. The specific mechanisms, such as amide bond cleavage and gas-phase rearrangement, underline the compound's utility in sophisticated drug synthesis strategies (Qin, 2002).

Material Science and Polymer Chemistry

N-methyl-N-(3-piperidin-1-ylbenzyl)amine has applications in material science, particularly in Michael addition polymerizations with diacrylamides. This process leads to the formation of novel linear poly(amido amine)s, which include secondary and tertiary amines in their backbones. These polymers have potential applications in various fields, including drug delivery systems and materials engineering, due to their unique structural properties (Wang et al., 2005).

Neuroscience and Enzyme Inhibition

Another critical application of N-methyl-N-(3-piperidin-1-ylbenzyl)amine is in the synthesis of cholinesterase and monoamine oxidase dual inhibitors. These inhibitors are essential for treating various neurological disorders, including Alzheimer's disease. By designing and synthesizing new indole derivatives based on this compound, researchers aim to develop novel treatments that could offer dual therapeutic actions, potentially improving the management of neurodegenerative diseases (Bautista-Aguilera et al., 2014).

Propriétés

IUPAC Name |

N-methyl-1-(3-piperidin-1-ylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-11-12-6-5-7-13(10-12)15-8-3-2-4-9-15/h5-7,10,14H,2-4,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHELHMLNRPDTJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428148 |

Source

|

| Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |

CAS RN |

859850-65-0 |

Source

|

| Record name | N-methyl-N-(3-piperidin-1-ylbenzyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1365357.png)

![1-(8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-5-yl)ethanone](/img/structure/B1365377.png)